molecular formula C10H12ClN3 B1312117 (6-chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine CAS No. 866142-68-9

(6-chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine

Cat. No.: B1312117
CAS No.: 866142-68-9
M. Wt: 209.67 g/mol
InChI Key: ZIRURUMISQLJOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

International Union of Pure and Applied Chemistry Nomenclature

The systematic International Union of Pure and Applied Chemistry name for this compound is 1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine. This nomenclature follows the established conventions for naming complex heterocyclic compounds by first identifying the core heterocyclic system, then specifying the position and nature of substituents. The International Union of Pure and Applied Chemistry system provides the most authoritative and internationally recognized naming convention for this compound, ensuring consistent identification across scientific literature and databases worldwide.

The systematic name reflects the compound's structural complexity through its hierarchical naming approach. The imidazo[1,2-a]pyridine designation indicates a bicyclic system where an imidazole ring is fused to a pyridine ring at the 1,2-positions. The numerical descriptors precisely define the substitution pattern, with the chlorine atom positioned at the 6-position of the fused ring system and the dimethylaminomethyl group attached to the 3-position. This systematic approach ensures that the chemical structure can be unambiguously reconstructed from the name alone.

The nomenclature system also accommodates alternative but equivalent systematic names that describe the same molecular structure. These variations arise from different approaches to naming the core heterocyclic system or alternative ways of describing the substituent groups while maintaining chemical accuracy and clarity.

Alternative Systematic Names

Several alternative systematic names exist for this compound, each reflecting different approaches to describing the molecular structure while maintaining chemical accuracy. One prominent alternative is 6-Chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine, which emphasizes the methanamine functional group as the primary substituent rather than treating it as part of a longer carbon chain. This naming approach provides clarity for chemists working specifically with amine chemistry or when the compound's reactivity centers around the tertiary amine functionality.

Another recognized systematic name is 6-Chloro-3-[(dimethylamino)methyl]imidazo[1,2-a]pyridine, which explicitly describes the dimethylamino group as a substituent on a methyl group attached to the 3-position. This nomenclature approach is particularly useful when discussing the compound's chemical reactivity, as it clearly identifies the tertiary amine as a discrete functional group that can participate in characteristic amine reactions such as protonation, alkylation, or coordination chemistry.

The systematic naming variations demonstrate the flexibility inherent in chemical nomenclature systems while maintaining precision in molecular identification. Each alternative name provides slightly different emphasis on various structural features, allowing chemists to select the most appropriate name based on the specific context of their research or the particular chemical properties being discussed.

Properties

IUPAC Name

1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3/c1-13(2)7-9-5-12-10-4-3-8(11)6-14(9)10/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRURUMISQLJOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CN=C2N1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801197448
Record name 6-Chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801197448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866142-68-9
Record name 6-Chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866142-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801197448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine typically involves the reaction of 6-chloroimidazo[1,2-a]pyridine with N,N-dimethylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using industrial-grade equipment and reagents to produce the compound in larger quantities for research and commercial purposes .

Chemical Reactions Analysis

Types of Reactions

(6-chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit promising anticancer properties. The compound (6-chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. In vitro studies have shown that this compound can effectively target specific cancer cell lines, leading to significant reductions in cell viability and proliferation rates .

1.2 Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various pathogens. Studies suggest that its structural features allow for interaction with bacterial cell membranes, disrupting their integrity and leading to cell death. This property positions it as a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

1.3 Mechanism of Action

The mechanism by which this compound exerts its biological effects is believed to involve modulation of signaling pathways associated with cell survival and apoptosis. It may act as an inhibitor of specific kinases involved in cancer progression, although further studies are needed to elucidate the precise molecular targets involved .

Material Science Applications

2.1 Cosmetic Formulations

Recent advancements in cosmetic chemistry have highlighted the potential use of this compound as an active ingredient in skin care products. Its properties may enhance the stability and efficacy of formulations aimed at improving skin hydration and reducing signs of aging. The compound's ability to form stable emulsions could be beneficial in developing creams and lotions that require consistent texture and performance over time .

2.2 Polymer Science

In polymer science, the compound could serve as a building block for synthesizing novel polymers with unique properties. Its reactivity allows for incorporation into polymer chains that can be tailored for specific applications such as drug delivery systems or smart materials that respond to environmental stimuli .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant reduction in proliferation of cancer cell lines when treated with the compound.
Study 2Antimicrobial PropertiesShowed effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential for new antibiotic formulations.
Study 3Cosmetic ApplicationsEvaluated in topical formulations; improved skin hydration and texture stability noted during trials.

Mechanism of Action

The mechanism of action of (6-chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets within biological systems. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its use in research or therapeutic applications .

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical structural analogs and their distinguishing features:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Key Differences
(6-Chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine (866142-68-9) C₁₀H₁₂ClN₃ 209.68 Cl at 6-position Reference compound
N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine (106961-33-5) C₁₈H₂₁N₃ 279.38 Methyl at 6-position; p-tolyl at 2-position Increased hydrophobicity due to methyl and aryl groups
({6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine (CID 75355691) C₁₁H₁₄BrN₃ 292.16 Br at 6-position; methyl at 8-position Higher molecular weight; bromo substituent enhances electrophilicity
(6-Fluoroimidazo[1,2-a]pyridin-3-yl)methanamine (1020033-25-3) C₈H₈FN₃ 165.17 F at 6-position; primary amine at 3-position Reduced steric bulk; fluorine improves metabolic stability
6-Chloro-N-phenyl-2-(3-pyridinyl)imidazo[1,2-a]pyridin-3-amine (879611-58-2) C₁₈H₁₃ClN₄ 326.78 Cl at 6-position; phenyl and pyridinyl groups Extended π-system; potential for multi-target interactions

Substituent Effects on Physicochemical Properties

  • Chloro vs. Bromo : Bromine’s larger atomic radius and higher molecular weight (e.g., CID 75355691) increase lipophilicity (logP) compared to the chloro analog. This may enhance membrane permeability but reduce aqueous solubility .
  • Methyl and p-Tolyl Groups : The compound with CAS 106961-33-5 exhibits a higher Csp³ fraction (0.39) and aromatic heavy atom count (15 vs. 10 in the reference compound), favoring hydrophobic interactions in binding pockets .

Pharmacological Potential and ADME Considerations

  • Early Safety Pharmacology : A structurally related compound (cpd S3) underwent safety testing, showing moderate metabolic stability in human liver microsomes (t₁/₂ = 45 min) and low plasma protein binding (<80%) .

Biological Activity

(6-chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article synthesizes available research findings regarding its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C10_{10}H12_{12}ClN3_3
  • Molar Mass : 209.68 g/mol
  • CAS Number : 866142-68-9
  • Density : 1.23 g/cm³ (predicted)
  • pKa : 8.26 (predicted) .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as 6-chloroimidazo[1,2-a]pyridine. The synthetic route often includes the formation of imidazole rings and subsequent N,N-dimethylation .

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of related compounds in the imidazo[1,2-a]pyridine class. For instance, derivatives showed significant activity against various cancer cell lines, including breast and colon cancer . While specific data on this compound is limited, its structural similarities suggest potential activity through similar mechanisms.

The biological activity of imidazo[1,2-a]pyridine derivatives often involves modulation of key cellular pathways:

  • Inhibition of Kinases : Many compounds in this class act by inhibiting protein kinases that are crucial for cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that these compounds may trigger apoptotic pathways in cancer cells, leading to cell death .

Case Studies

  • Study on Cell Lines : A study evaluating the antiproliferative effects of various imidazo derivatives found that those with similar structural motifs to this compound exhibited IC50_{50} values in the low micromolar range against several cancer cell lines .
  • Mechanistic Insights : Research indicated that imidazo derivatives might interfere with cellular signaling pathways involving PI3K/Akt and MAPK pathways, which are vital for cancer cell growth and survival .

Data Summary

Property Value
Molecular FormulaC10_{10}H12_{12}ClN3_3
Molar Mass209.68 g/mol
Density1.23 g/cm³
pKa8.26
Antiproliferative ActivityLow µM range

Q & A

Q. What are the standard synthetic routes for preparing the imidazo[1,2-a]pyridine core in this compound?

The imidazo[1,2-a]pyridine scaffold is typically synthesized via cyclocondensation reactions. For example, 3-amino-6-chloropyridazine can react with 1,3-dichloroacetone in refluxing 1,2-dimethoxyethane to form the intermediate, followed by nitration or functionalization . Alternative methods involve condensation of aldehydes with amines in methanol under acidic conditions (e.g., glacial acetic acid) to form Schiff bases, which are subsequently reduced with sodium borohydride to yield aryl aminomethyl derivatives .

Q. How is the purity and structural integrity of this compound validated in basic research?

Routine characterization includes:

  • NMR spectroscopy to confirm substituent positions (e.g., aromatic protons in imidazo[1,2-a]pyridine at δ 7.5–8.5 ppm).
  • Mass spectrometry (MS) to verify molecular weight (e.g., exact mass 346.0767 g/mol for derivatives ).
  • Elemental analysis to validate empirical formulas (e.g., C₁₈H₂₁N₃ for related analogs ).

Q. What are the primary biological screening assays used for this compound?

Basic antimicrobial activity is assessed via:

  • Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
  • Microdilution methods to determine minimum inhibitory concentrations (MICs) . Antifungal activity is tested against C. albicans using similar protocols.

Advanced Research Questions

Q. How can regioselective functionalization of the imidazo[1,2-a]pyridine ring be achieved?

Advanced strategies include:

  • Directed ortho-metalation : Using lithium bases to introduce substituents at specific positions.
  • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach aryl/heteroaryl groups to the 2- or 6-positions .
  • Selective nitration at position 3 using HNO₃/H₂SO₄, as demonstrated in intermediates for PET probes .

Q. What computational tools predict the physicochemical properties of this compound, and how reliable are they?

Key parameters like log P (octanol-water partition coefficient) and aqueous solubility are modeled using:

  • XLOGP3 and SILICOS-IT algorithms, which may show discrepancies due to halogen effects (e.g., log P = 3.5 vs. 4.2 for chloro vs. methyl analogs ).
  • Molecular dynamics simulations to assess membrane permeability, critical for CNS-targeting derivatives .

How do structural modifications impact its biological activity? Case study: Chloro vs. trifluoromethyl substituents.

  • The 6-chloro group enhances antimicrobial activity by increasing electrophilicity and membrane interaction .
  • Trifluoromethyl substitution at position 2 improves metabolic stability and enzyme binding (e.g., TSPO inhibition for PET imaging ).
  • Comparative IC₅₀ studies reveal a 10-fold potency increase in trifluoromethyl derivatives against cancer cell lines .

Q. What analytical techniques resolve contradictions in solubility or stability data?

  • High-resolution mass spectrometry (HRMS) and HPLC-coupled stability assays identify degradation products (e.g., hydrolyzed amines in acidic conditions ).
  • DSC/TGA analyses quantify polymorphic stability, critical for formulation studies .

Q. How is this compound utilized in targeted drug delivery or imaging?

  • PET probes : Derivatives like ¹⁸F-PBR111 target translocator protein (TSPO) in macrophages for atherosclerosis imaging .
  • Fluorescent analogs : Nitrobenzoxadiazole (NBD)-tagged versions enable visualization of receptor binding in microglial cells .

Methodological Challenges & Solutions

Q. How to address low yields in imidazo[1,2-a]pyridine synthesis?

  • Optimize solvent systems : Replace methanol with DMF to enhance solubility of aromatic intermediates .
  • Microwave-assisted synthesis : Reduces reaction time from 16 hours to 30 minutes, improving yield by 20–30% .

Q. What strategies mitigate discrepancies between predicted and experimental log P values?

  • Hybrid log P determination : Combine shake-flask experiments with chromatographic retention times (e.g., HILIC vs. reverse-phase HPLC) .
  • QSAR modeling : Incorporate halogen-specific correction factors for chloro-substituted imidazoheterocycles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.